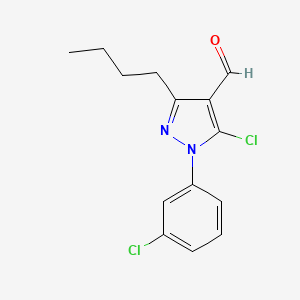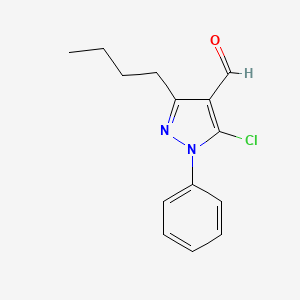
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The title compound can be synthesized from 3-methyl-1-phenyl-5-pyrazolone .Molecular Structure Analysis
The crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in combating various microbial infections. It has shown promising results in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of this pyrazole derivative has been evaluated using assays like the DPPH free radical-scavenging assay. Its ability to neutralize free radicals suggests its use as an antioxidant in pharmaceutical formulations .
Anticancer Potential
Compounds with the pyrazole moiety have been associated with anticancer activities. This particular derivative could be explored for its efficacy against various cancer cell lines, potentially leading to the development of new cancer therapies .
COVID-19 Protease Inhibition
Recent studies have indicated that similar compounds can bind to the COVID-19 main protease, suggesting that this derivative might be used in the design of drugs aimed at treating or preventing COVID-19 by inhibiting viral replication .
Mechanism of Action
Target of Action
Similar compounds, such as 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde, have been used in the synthesis of derivatives with potential anticonvulsant properties
Mode of Action
It’s worth noting that pyrazole derivatives often participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst. The process involves oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide spectrum of biological activities . For instance, they can inhibit the corrosion of mild steel in an acidic environment .
Result of Action
Similar compounds have shown potential anticonvulsant properties
Action Environment
The environment can significantly influence the action, efficacy, and stability of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. For instance, the compound’s inhibitory effect on mild steel corrosion was observed in an acidic environment . The temperature and concentration of the compound can also affect its protective efficiency .
properties
IUPAC Name |
3-butyl-5-chloro-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-9-13-12(10-18)14(15)17(16-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAIBCFTQPAGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

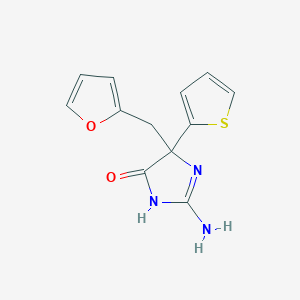
![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
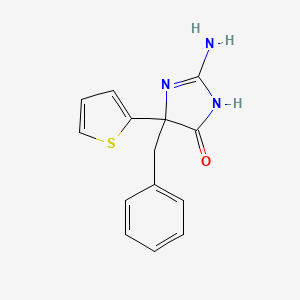
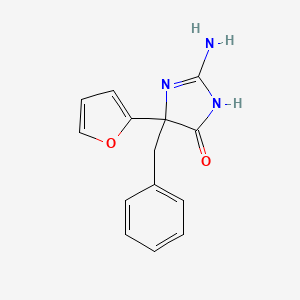

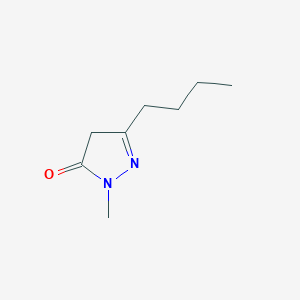
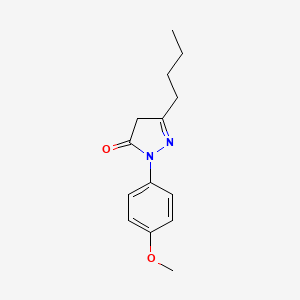
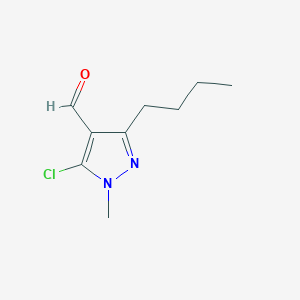
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)


